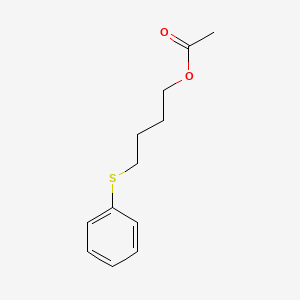![molecular formula C8H7ClN4O B8408382 1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one](/img/structure/B8408382.png)
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The process is carried out in a two-vessel system to control the reaction conditions and manage impurities effectively.
化学反応の分析
Types of Reactions
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one undergoes various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and cancer cell proliferation
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an antiviral agent.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one is unique due to its specific substitution pattern and the presence of the chloroethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
特性
分子式 |
C8H7ClN4O |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClN4O/c9-3-7(14)5-1-2-6-8(10)11-4-12-13(5)6/h1-2,4H,3H2,(H2,10,11,12) |
InChIキー |
IXXVZABZKDVUIR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=NN2C(=C1)C(=O)CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















